REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
resultant solutions
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
amounts in 2.9 ml of buffer of freeze dried immobilised
|
Type
|
CUSTOM
|
Details
|
whole cell preparation
|
Type
|
CUSTOM
|
Details
|
are carried out at incubation temperature of 65° C.
|
Type
|
TEMPERATURE
|
Details
|
immediate cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
CUSTOM
|
Details
|
to remove cells and polyacrylamide gel respectively
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
resultant solutions
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
amounts in 2.9 ml of buffer of freeze dried immobilised
|
Type
|
CUSTOM
|
Details
|
whole cell preparation
|
Type
|
CUSTOM
|
Details
|
are carried out at incubation temperature of 65° C.
|
Type
|
TEMPERATURE
|
Details
|
immediate cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
CUSTOM
|
Details
|
to remove cells and polyacrylamide gel respectively
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
resultant solutions
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
amounts in 2.9 ml of buffer of freeze dried immobilised
|
Type
|
CUSTOM
|
Details
|
whole cell preparation
|
Type
|
CUSTOM
|
Details
|
are carried out at incubation temperature of 65° C.
|
Type
|
TEMPERATURE
|
Details
|
immediate cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
CUSTOM
|
Details
|
to remove cells and polyacrylamide gel respectively
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |